An In-depth Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
CAS Number: 450-62-4
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its emerging role in the development of novel therapeutics targeting critical signaling pathways.
Chemical and Physical Properties
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a solid organic compound.[1] The trifluoromethyl group at the 7-position significantly influences its chemical properties, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design.[2]
| Property | Value | Reference |
| CAS Number | 450-62-4 | [3][4] |
| Molecular Formula | C₁₀H₁₀F₃N | [3][4] |
| Molecular Weight | 201.19 g/mol | [3][4] |
| Appearance | Solid | [1] |
| SMILES | FC(F)(F)c1ccc2CCCNc2c1 | [1] |
| InChI | 1S/C10H10F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6,14H,1-2,5H2 | [1] |
| MDL Number | MFCD00079784 | [1] |
Applications in Drug Discovery and Development
The tetrahydroquinoline scaffold is a prevalent structural motif in numerous biologically active compounds and natural products.[5] The introduction of a trifluoromethyl group further enhances the therapeutic potential of this scaffold, making 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline a valuable starting material for the synthesis of novel drug candidates.[2] Its derivatives have shown promise in targeting key signaling pathways implicated in cancer and other diseases.
As a Scaffold for mTOR Inhibitors
The mechanistic target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism.[6][7] Its signaling pathway is often dysregulated in various cancers.[6] Researchers have utilized 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline as a foundational structure to develop novel mTOR inhibitors. For instance, a series of morpholine-substituted tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer activity.[8] One promising compound, 10e , which incorporates the trifluoromethyl moiety, demonstrated potent and selective cytotoxicity against lung and breast cancer cell lines, with an IC₅₀ value of 0.033 µM against A549 lung cancer cells.[8]
As a Building Block for RORγ Inverse Agonists
The retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that has emerged as a therapeutic target for prostate cancer.[9][10] Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as novel RORγ inverse agonists.[9][10] Starting from a 7-nitro-1,2,3,4-tetrahydroquinoline precursor, which can be derived from the title compound, a series of potent RORγ inverse agonists were synthesized.[9] The representative compound 13e effectively inhibited RORγ transcriptional activity and suppressed tumor growth in a xenograft model of prostate cancer.[10]
Experimental Protocols
General Synthesis of Tetrahydroquinolines
The synthesis of the tetrahydroquinoline ring system can be achieved through various methods, including the Gould-Jacobs reaction to form a quinoline precursor, followed by reduction.[11]
Step 1: Quinolone Formation (Gould-Jacobs Reaction)
-
Combine 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate.
-
Heat the mixture, typically at 125 °C, for 1-2 hours to distill off the ethanol byproduct.
-
In a separate flask, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.
-
Slowly add the reaction mixture from the previous step to the hot solvent to induce cyclization.
-
After the reaction is complete, cool the mixture and collect the precipitated ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
Step 2: Saponification
-
Suspend the ester from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux until the solid dissolves completely.
-
Cool the reaction mixture and acidify with a strong acid like HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid by filtration.
Step 3: Decarboxylation
-
Suspend the carboxylic acid from Step 2 in a high-boiling point solvent like Dowtherm A.
-
Heat the mixture to 250-260 °C until the evolution of carbon dioxide ceases.
-
Cool the mixture and add a non-polar solvent like hexane to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline.
Step 4: Reduction to Tetrahydroquinoline
-
The resulting 4-hydroxy-7-(trifluoromethyl)quinoline can be reduced to 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline using a suitable reducing agent. Common methods for the reduction of quinolines to tetrahydroquinolines include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or the use of reducing agents like sodium borohydride in the presence of an acid. A transfer hydrogenation protocol using a ruthenium catalyst and a hydrogen source like borane-ammonia has also been described for the reduction of quinolines.[12]
Visualizations
Synthetic Workflow for Tetrahydroquinoline Derivatives
The following diagram illustrates a generalized synthetic workflow for producing the tetrahydroquinoline core, which is central to the development of the aforementioned inhibitors.
Caption: Generalized synthetic pathway for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
mTOR Signaling Pathway
This diagram illustrates the central role of the mTOR complexes (mTORC1 and mTORC2) in integrating signals from growth factors and nutrients to regulate key cellular processes. Derivatives of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline are being investigated as inhibitors of this pathway.
Caption: Simplified mTOR signaling pathway and the inhibitory action of THQ derivatives.
RORγ in Cellular Regulation
This diagram shows the role of RORγ as a transcription factor in the nucleus, where it influences the expression of genes involved in cellular processes like T-cell differentiation. Inverse agonists derived from 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline can block this activity.
Caption: Mechanism of RORγ-mediated transcription and its inhibition.
References
- 1. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, 97% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Post-Translational Modifications on mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Tetrahydroquinoline synthesis [organic-chemistry.org]
